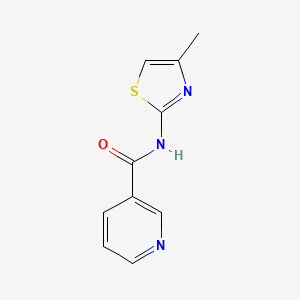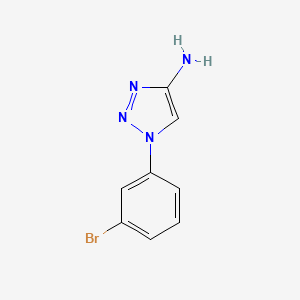
1-cyclopentylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentylcyclobutane-1-carboxylic acid (1-CPBA) is a cyclic organic compound with a cyclobutane ring, a carboxylic acid group, and a cyclopentyl group. It is a versatile synthetic intermediate used in the preparation of a variety of pharmaceuticals and agrochemicals. 1-CPBA is a valuable synthetic building block and has been used in the development of new drugs, as well as in the synthesis of other compounds.
作用機序
1-cyclopentylcyclobutane-1-carboxylic acid is a versatile synthetic intermediate that can be used to synthesize a variety of compounds. The mechanism of action of 1-cyclopentylcyclobutane-1-carboxylic acid depends on the reaction it is used in. In the Diels-Alder reaction, 1-cyclopentylcyclobutane-1-carboxylic acid acts as a dienophile and reacts with the alkene to form a cyclobutane ring. The Barton reaction involves the reaction of an aldehyde with an alkyl bromide, such as cyclopentyl bromide, in the presence of a strong base, such as sodium hydride. The Curtius rearrangement involves the reaction of an isocyanate with an acid chloride in the presence of a base, such as sodium carbonate.
Biochemical and Physiological Effects
1-cyclopentylcyclobutane-1-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic, with no adverse effects on the human body. In addition, it has been found to have some anti-inflammatory and anti-bacterial properties.
実験室実験の利点と制限
1-cyclopentylcyclobutane-1-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a versatile synthetic intermediate that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. A limitation is that it is not very soluble in water, making it difficult to work with.
将来の方向性
1-cyclopentylcyclobutane-1-carboxylic acid has potential for use in the development of new drugs, as well as in the synthesis of other compounds. It could also be used to study the stereochemistry of cyclobutane rings, as well as to study the mechanism of the Diels-Alder reaction. In addition, it could be used to develop new methods for the synthesis of cyclopentyl carboxylic acids. Finally, it could be used to study the effects of cyclobutanes on the human body, such as their anti-inflammatory and anti-bacterial properties.
合成法
The synthesis of 1-cyclopentylcyclobutane-1-carboxylic acid can be achieved by several methods, including the Diels-Alder reaction, the Barton reaction, and the Curtius rearrangement. The Diels-Alder reaction involves the reaction of a conjugated diene with an alkene in the presence of a Lewis acid catalyst, such as boron trifluoride. The Barton reaction involves the reaction of an aldehyde with an alkyl bromide, such as cyclopentyl bromide, in the presence of a strong base, such as sodium hydride. The Curtius rearrangement involves the reaction of an isocyanate with an acid chloride in the presence of a base, such as sodium carbonate.
科学的研究の応用
1-cyclopentylcyclobutane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of new drugs, as a reagent in organic synthesis, and as a model compound for studying the cyclization of cyclopentyl carboxylic acids. In addition, it has been used to study the stereochemistry of cyclobutane rings, as well as to study the mechanism of the Diels-Alder reaction.
特性
IUPAC Name |
1-cyclopentylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)10(6-3-7-10)8-4-1-2-5-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRAKGLEHFAIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylcyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
